2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate
Overview
Description
This compound is characterized by the presence of a chloroindeno group fused with an oxadiazine ring, along with dicarboxylic acid and ester functionalities
Preparation Methods
The synthesis of 7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid 4a-methyl 2-benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route begins with 5-chloro-1-indanone as the starting material. The key steps in the synthesis include carbonylation, asymmetric oxidation, hydrazone formation, and cyclization reactions . These reactions are carried out under specific conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid 4a-methyl 2-benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester functionalities can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid 4a-methyl 2-benzyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological processes and interactions due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid 4a-methyl 2-benzyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid 4a-methyl 2-benzyl ester include other indeno[1,2-e][1,3,4]oxadiazine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-18(24)20-10-14-9-15(21)7-8-16(14)17(20)22-23(12-28-20)19(25)27-11-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVYPTZIEXOAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)OCC4=CC=CC=C4)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120970 | |
Record name | 4a-Methyl 2-(phenylmethyl) 7-chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601120970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170917-89-2 | |
Record name | 4a-Methyl 2-(phenylmethyl) 7-chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170917-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4a-Methyl 2-(phenylmethyl) 7-chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601120970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indeno[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid, 7-chloro-, 4a-methyl 2-(phenylmethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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